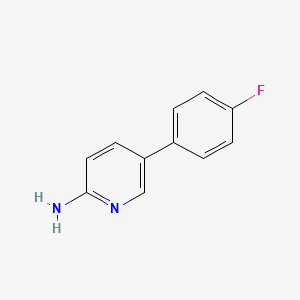

5-(4-氟苯基)吡啶-2-胺

描述

5-(4-Fluorophenyl)pyridin-2-amine is a chemical compound with the linear formula C11H9FN2 . It is used in various applications in the chemical industry .

Synthesis Analysis

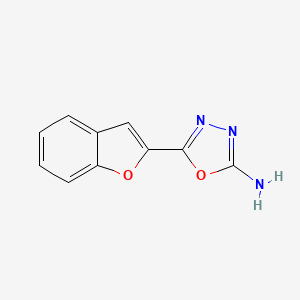

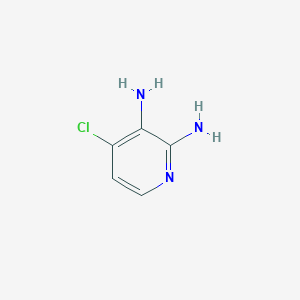

The synthesis of 5-(4-Fluorophenyl)pyridin-2-amine can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the remodeling of (Aza)indole/Benzofuran skeletons .Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenyl)pyridin-2-amine consists of a pyridine ring attached to a fluorophenyl group . The plane of the 4-fluoro-phenyl ring makes a dihedral angle of 45.85° with that of the pyridine ring .Chemical Reactions Analysis

The chemical reactions involving 5-(4-Fluorophenyl)pyridin-2-amine are diverse. For instance, it can be converted into different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . It can also be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Fluorophenyl)pyridin-2-amine include a molecular weight of 188.20 g/mol . Its optical properties were analyzed, including the dielectric functions, reflectivity, and refractive index. Notably, reflectivity was found to be minimal in the photon energy range of 0.0–3.0 eV, and the static refractive index, n (0), ranged from 1.55 to 1.70 .科学研究应用

Antibacterial Activity

The compound has been utilized in the synthesis of complexes with antibacterial properties. For instance, a study demonstrated the preparation of a mercury (II) complex using 5-(4-Fluorophenyl)pyridin-2-amine as a ligand, which exhibited antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . This suggests its potential use in developing new antibacterial agents.

Coordination Chemistry

In coordination chemistry, Schiff-base complexes with transition metals are significant, and 5-(4-Fluorophenyl)pyridin-2-amine can act as a bidentate ligand forming complexes with various metals. These complexes have applications in catalytic and enzymatic reactions, magnetism, and molecular architecture .

Biological Inorganic Chemistry

The compound is relevant in biological inorganic chemistry, where it contributes to the study of metal complexes that mimic biological processes. Such complexes can reversibly bind oxygen and have applications in biological modeling .

Molecular Architecture

Due to its ability to form complexes with flexible coordination geometry, 5-(4-Fluorophenyl)pyridin-2-amine can be used to create different molecular architectures. This is crucial for the development of materials with specific properties, such as those required in nanotechnology .

Supramolecular Chemistry

The compound can engage in weak interactions like π–π stacking and hydrogen bonding, which are essential in supramolecular chemistry for constructing high-dimensional networks. This has implications for the design of new materials and drugs .

Catalysis

Schiff bases derived from 5-(4-Fluorophenyl)pyridin-2-amine can be used as ligands in catalytic complexes. These complexes can facilitate various chemical transformations, making them valuable in industrial processes .

Enzymatic Reactions

The compound’s complexes can mimic the active sites of enzymes, thus playing a role in studying enzymatic reactions and designing enzyme inhibitors, which are useful in drug development .

Anticancer Research

Some Schiff bases and their metal complexes exhibit anticancer properties. Therefore, 5-(4-Fluorophenyl)pyridin-2-amine could be a precursor in synthesizing such compounds, contributing to cancer research and therapy .

安全和危害

未来方向

The future directions for 5-(4-Fluorophenyl)pyridin-2-amine involve the development of new methodologies for the introduction of various bio-relevant functional groups to pyridine . This will allow the selective introduction of multiple functional groups, providing a privileged pyridine scaffold containing biologically relevant molecules .

作用机制

Target of Action

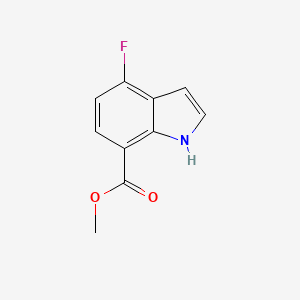

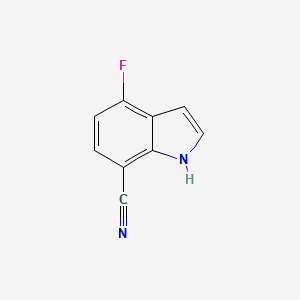

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-(4-Fluorophenyl)pyridin-2-amine may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of changes in cellular function.

Biochemical Pathways

Related compounds have been shown to inhibit the phosphorylation of mapkapk2 and/or hsp27, downstream targets of p38mapk, in both multiple myeloma (mm) cell lines and lt-bmscs . This suggests that 5-(4-Fluorophenyl)pyridin-2-amine may also affect similar pathways.

Pharmacokinetics

A related compound, ml3403, has been shown to undergo sulfoxidation to form its active sulfoxide metabolite, ml3603, in human hepatic microsomal incubations . The metabolism of ML3403 was found to be mediated by CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . These findings suggest that 5-(4-Fluorophenyl)pyridin-2-amine may have similar ADME properties.

Result of Action

Related compounds have been shown to have potent anti-inflammatory activity, significantly inhibiting the phosphorylation of mapkapk2 and/or hsp27 . This suggests that 5-(4-Fluorophenyl)pyridin-2-amine may also have similar effects.

属性

IUPAC Name |

5-(4-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBSATGBKLUKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626320 | |

| Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503536-73-0 | |

| Record name | 5-(4-Fluorophenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503536-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

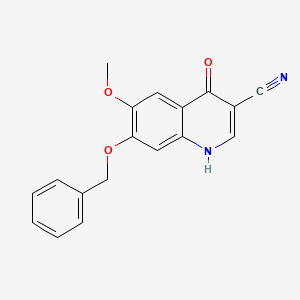

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)